molecular formula C13H12BrNO4S B13655203 4-Bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylic acid

4-Bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B13655203
M. Wt: 358.21 g/mol
InChI Key: HECXQSCJNNSFTF-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with bromine, methyl, and tosyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the radical bromination of 4-bromo-3-nitrotoluene, yielding high yields of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing cellular processes .

Properties

Molecular Formula

C13H12BrNO4S

Molecular Weight

358.21 g/mol

IUPAC Name

4-bromo-3-methyl-1-(4-methylphenyl)sulfonylpyrrole-2-carboxylic acid

InChI

InChI=1S/C13H12BrNO4S/c1-8-3-5-10(6-4-8)20(18,19)15-7-11(14)9(2)12(15)13(16)17/h3-7H,1-2H3,(H,16,17)

InChI Key

HECXQSCJNNSFTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=C2C(=O)O)C)Br

Origin of Product

United States

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